N-cyclobutylfuro[3,2-c]pyridin-4-amine
Description
N-Cyclobutylfuro[3,2-c]pyridin-4-amine is a heterocyclic compound featuring a fused furopyridine core substituted with a cyclobutylamine group.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-cyclobutylfuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-8(3-1)13-11-9-5-7-14-10(9)4-6-12-11/h4-8H,1-3H2,(H,12,13) |
InChI Key |
OYWSZFJBZNLGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC=CC3=C2C=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylfuro[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutylfuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenation using bromine in acetic acid under reflux conditions.
Major Products Formed:
Oxidation: Formation of N-cyclobutylfuro[3,2-c]pyridin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Scientific Research Applications
N-cyclobutylfuro[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-cyclobutylfuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl substitution likely follows similar alkylation pathways as cyclopropylmethyl (Compound 24), but yields may vary due to steric effects.
- Halogenated analogs (e.g., 3-bromo-thieno derivatives) require transition-metal catalysis, increasing synthetic complexity .
Key Observations :
- Thieno analogs demonstrate potent enzyme inhibition (e.g., BTK IC50 = 12.8 nM), likely due to sulfur’s electronegativity enhancing target binding .
- Furo derivatives with amide substituents (e.g., 6i) show Gram± antibacterial activity, suggesting the amine group’s role in membrane disruption .
- The cyclobutyl group’s impact on activity remains uncharacterized but may balance lipophilicity and steric hindrance compared to smaller (cyclopropyl) or bulkier (aryl) groups.
Physicochemical Properties
Table 3: Comparative Physicochemical Properties
*Estimated based on core structure (C7H6N2O, MW 134.14) + cyclobutyl (C4H7). †Predicted using analogous thieno/pyrrolo derivatives.
Key Observations :
- Thieno derivatives exhibit higher density and melting points due to sulfur’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
